One of the primary methods for synthesizing (S)-4-Isobutylpyrrolidin-2-one is outlined in the paper discussing the synthesis and characterization of impurities of the anticonvulsant drug Pregabalin []. Although the paper focuses on impurities, it describes the formation of (S)-4-Isobutylpyrrolidin-2-one as an intermediate in Pregabalin synthesis. The synthesis pathway involves several steps, including the use of chiral reagents and specific reaction conditions to achieve high enantiomeric purity.
(S)-4-Isobutylpyrrolidin-2-one, also designated as Pregabalin Lactam or Pregabalin Impurity 8, is a γ-lactam derivative with systematic nomenclature 4-[(2S)-2-methylpropyl]pyrrolidin-2-one [2] . Its molecular formula is C₈H₁₅NO, corresponding to a molecular weight of 141.21 g/mol [2] . The core structure comprises a five-membered pyrrolidinone ring with an isobutyl substituent at the C4 position. This chiral center adopts an exclusively (S)-configuration, critical for its role as a stereochemical impurity in the synthesis of Pregabalin ((S)-3-aminomethyl-5-methylhexanoic acid) [5]. The canonical SMILES representation is CC(C)CC1CC(=O)NC1, encoding the branched isobutyl group (2-methylpropyl) and lactam carbonyl [2].
Comprehensive spectroscopic data enable unambiguous identification of (S)-4-Isobutylpyrrolidin-2-one:
Table 1: Key Spectroscopic Assignments for (S)-4-Isobutylpyrrolidin-2-one
| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 0.90 (d, 6H) | -CH(CH₃)₂ |
| 1.65 (m, 1H) | -CH(CH₃)₂ | |
| 2.40 (dd, 1H) | H3 | |
| 6.20 (bs, 1H) | N-H | |
| ¹³C NMR | 178.5 | C=O |
| 52.5 | C4 | |
| IR | 1680 | ν(C=O) |
(S)-4-Isobutylpyrrolidin-2-one exhibits distinct solubility, stability, and thermodynamic behaviors:
The stereochemistry of 4-Isobutylpyrrolidin-2-one profoundly influences its chemical and biological roles:
Table 2: Comparative Properties of 4-Isobutylpyrrolidin-2-one Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemate |
|---|---|---|---|
| Role in Pregabalin | Process impurity (≤0.15%) | Not reported | Not pharmaceutically relevant |
| Optical Rotation [α]D | +15° (c=1, EtOH) | -15° (c=1, EtOH) | 0° |
| Biological Activity | Low receptor affinity | Low receptor affinity | Inactive |
| Synthesis Method | Chiral resolution or asymmetric synthesis | Analogous to (S)-form | Non-stereoselective |
The persistence of (S)-4-Isobutylpyrrolidin-2-one in pharmaceuticals underscores the necessity for stringent stereochemical control in drug synthesis. Its characterization exemplifies how minor stereochemical impurities can necessitate rigorous analytical monitoring [2] [5] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5